

alpha-Cyano-4-hydroxycinnamic acid CAS number and molecular weight.

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Compound of Interest

Compound Name: *alpha-Cyano-4-hydroxycinnamic acid*

Cat. No.: *B3418314*

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α -Cyano-4-hydroxycinnamic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α -Cyano-4-hydroxycinnamic acid (CHCA), a derivative of cinnamic acid, is a versatile small molecule with significant applications in biomedical research. It is widely recognized for its dual functionality as a potent inhibitor of monocarboxylate transporters (MCTs) and as a crucial matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental applications of CHCA, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

α -Cyano-4-hydroxycinnamic acid is a crystalline solid with the following key properties:

Property	Value	References
CAS Number	28166-41-8	
Molecular Formula	C ₁₀ H ₇ NO ₃	
Molecular Weight	189.17 g/mol	
Appearance	Light yellow to yellow crystalline solid	
Synonyms	CHCA, α -CHCA, 4-Hydroxy- α -cyanocinnamic acid	

Mechanism of Action: Inhibition of Monocarboxylate Transporters

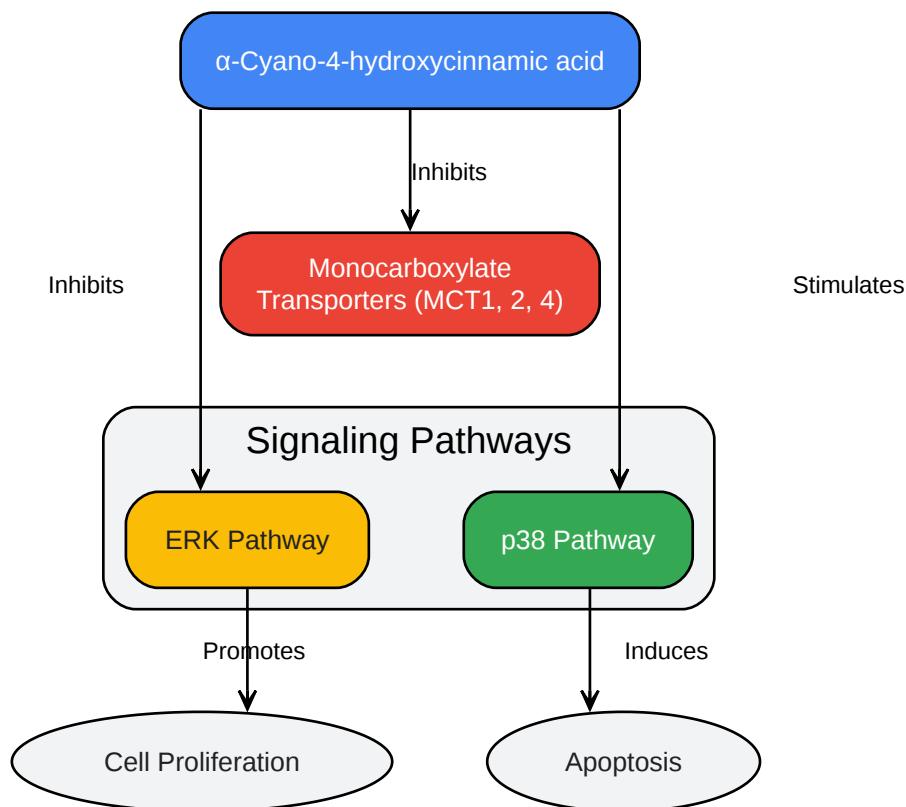
CHCA is a well-established inhibitor of monocarboxylate transporters, which are crucial for the transport of lactate, pyruvate, and other ketone bodies across cellular membranes.[\[1\]](#) This inhibitory action is central to its application in cancer research and metabolic studies.

Key aspects of its inhibitory mechanism include:

- Broad Spectrum Inhibition: CHCA competitively inhibits MCT1, MCT2, and MCT4.[\[2\]](#)
- MCT3 Insensitivity: Transport by MCT3 is not affected by CHCA.[\[2\]](#)
- Consequences of Inhibition: By blocking MCTs, CHCA leads to intracellular accumulation of lactate and a subsequent decrease in intracellular pH. This disruption of the lactate shuttle system can inhibit the growth and proliferation of cancer cells that rely on glycolysis for energy production (the Warburg effect).[\[3\]](#)

Signaling Pathway Alterations

Recent studies have elucidated the impact of CHCA on intracellular signaling pathways in cancer cells. Notably, in pancreatic cancer cells, CHCA has been shown to inhibit the ERK signaling pathway while strongly stimulating the p38 signaling pathway. The activation of the p38 pathway is linked to the induction of apoptosis in these cells.[\[4\]](#)

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CHCA's impact on key cancer cell signaling pathways.

Experimental Protocols

I. Inhibition of Monocarboxylate Transport in Cell Culture

This protocol outlines a general procedure to assess the inhibitory effect of CHCA on MCT activity in cultured cells.

Materials:

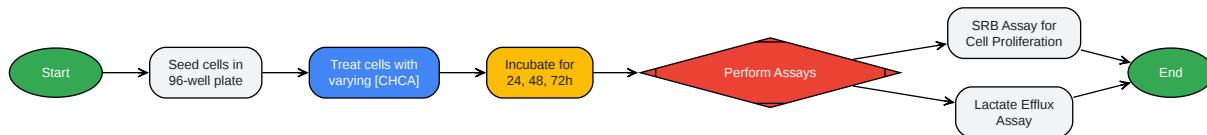
- α-Cyano-4-hydroxycinnamic acid (CHCA)
- Cell line of interest (e.g., glioma, pancreatic cancer cells)
- Appropriate cell culture medium and supplements

- 96-well plates
- Sulforhodamine B (SRB) assay kit for cell proliferation
- Lactate assay kit
- Plate reader

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a density of 3×10^3 cells per well and allow them to adhere overnight.[2]
- CHCA Treatment: Prepare a stock solution of CHCA in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5 mM to 10 mM).
- Incubation: Remove the old medium from the wells and add the medium containing different concentrations of CHCA. Incubate the cells for various time points (e.g., 24, 48, and 72 hours).[2]
- Cell Proliferation Assay (SRB Assay):
 - After the incubation period, fix the cells with 10% trichloroacetic acid.
 - Stain the cells with 0.4% SRB solution.
 - Wash with 1% acetic acid to remove unbound dye.
 - Solubilize the bound dye with 10 mM Tris base solution.
 - Measure the absorbance at 510 nm using a plate reader to determine cell biomass.
- Lactate Efflux Assay:
 - Culture cells in the presence or absence of CHCA for a defined period.
 - Collect the culture medium.

- Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions. A decrease in extracellular lactate in the presence of CHCA indicates inhibition of MCTs.



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Workflow for assessing CHCA's effect on cell proliferation and lactate transport.

II. Matrix Preparation for MALDI-TOF Mass Spectrometry

CHCA is a widely used matrix for the analysis of peptides and small proteins (<10 kDa) by MALDI-TOF mass spectrometry.[2]

Materials:

- α-Cyano-4-hydroxycinnamic acid (MALDI grade)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Ultrapure water
- Sample to be analyzed (e.g., peptide digest)
- MALDI target plate

Procedure:

- Matrix Solution Preparation (Saturated Method):

- Prepare a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water.
- Add CHCA powder to the solvent mixture until saturation is reached (i.e., a small amount of undissolved solid remains at the bottom of the tube).
- Vortex the solution vigorously.
- Centrifuge the tube to pellet the undissolved matrix.
- Carefully collect the supernatant, which is the saturated matrix solution.[\[5\]](#)
- Sample-Matrix Co-crystallization (Dried Droplet Method):
 - Mix the sample solution with the saturated CHCA matrix solution, typically in a 1:1 ratio.
 - Spot 0.5 to 1.0 μ L of the mixture onto the MALDI target plate.
 - Allow the droplet to air-dry at room temperature, which will result in the co-crystallization of the sample and the matrix.[\[5\]](#)
- Data Acquisition:
 - Insert the MALDI target plate into the mass spectrometer.
 - Acquire mass spectra in the desired mass range.

Conclusion

α -Cyano-4-hydroxycinnamic acid is a multifaceted compound with indispensable roles in both cell biology and analytical chemistry. Its ability to inhibit monocarboxylate transporters provides a valuable tool for studying cellular metabolism, particularly in the context of cancer research, and offers a potential therapeutic avenue. Concurrently, its properties as a MALDI matrix are fundamental to the field of proteomics. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing CHCA in their experimental designs.

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